

Application Notes and Protocols for Studying Neutrophil Activation Using MRS1097

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Compound of Interest

Compound Name: MRS1097

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Introduction

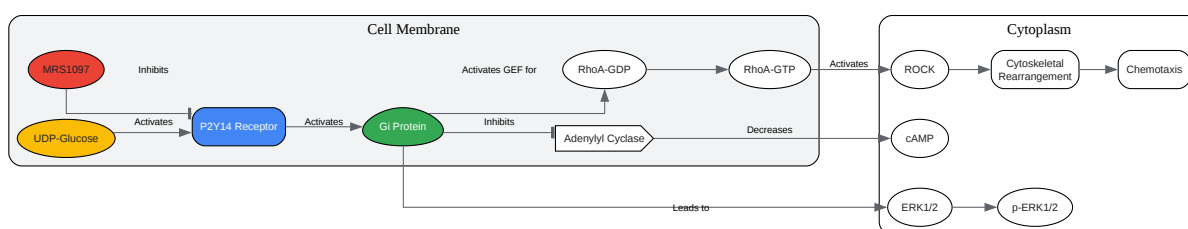
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their activation is a critical process in response to infection and inflammation, involving a cascade of events including chemotaxis, production of reactive oxygen species (ROS), and degranulation. The P2Y₁₄ receptor, a G protein-coupled receptor (GPCR), has emerged as a significant regulator of neutrophil function. Activated by UDP-sugars, such as UDP-glucose, the P2Y₁₄ receptor is highly expressed on neutrophils and plays a crucial role in their migration and activation.

MRS1097 is a selective antagonist of the P2Y₁₄ receptor. While direct studies on **MRS1097**'s effects on neutrophils are limited, extensive research on other potent and selective P2Y₁₄ antagonists, such as PPTN (4,7-disubstituted 2-naphthoic acid derivative), provides a strong basis for understanding its potential applications. By blocking the P2Y₁₄ receptor, **MRS1097** is expected to inhibit UDP-glucose-mediated neutrophil activation, making it a valuable tool for studying the roles of the P2Y₁₄ receptor in various inflammatory and immunological processes. These application notes provide a comprehensive guide to utilizing **MRS1097** for investigating neutrophil activation.

Mechanism of Action and Signaling Pathway

The P2Y14 receptor is a Gi-coupled GPCR.[1] Upon activation by its endogenous agonist, UDP-glucose, the receptor initiates a signaling cascade that leads to various cellular responses in neutrophils. The primary signaling pathway involves the activation of RhoA, a small GTPase that is a master regulator of the actin cytoskeleton.[1][2][3] This activation is essential for the changes in cell shape and motility required for chemotaxis.[1][2][3] Additionally, P2Y14 receptor activation can lead to a modest increase in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

MRS1097, as a selective P2Y14 receptor antagonist, is expected to competitively block the binding of UDP-glucose to the receptor, thereby inhibiting these downstream signaling events and the subsequent functional responses in neutrophils.



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P2Y14 Receptor Signaling Pathway in Neutrophils.

Quantitative Data

While specific quantitative data for **MRS1097**'s effect on neutrophil function is not readily available in the public domain, the following table summarizes key quantitative parameters for the P2Y14 receptor agonist (UDP-glucose) and a well-characterized antagonist (PPTN). This data provides a reference for designing experiments with **MRS1097**.

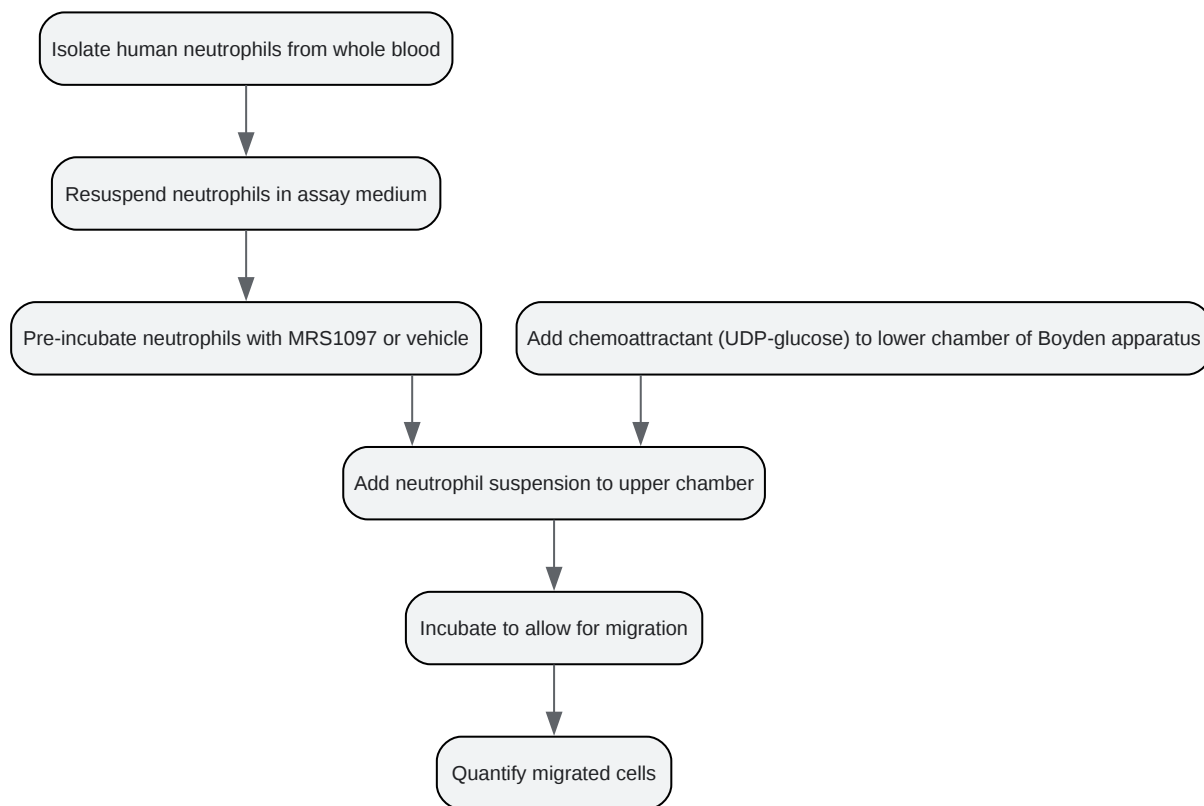
Compound	Parameter	Value	Cell Type	Assay	Reference
UDP-glucose	EC50	0.9 μ M	Human Neutrophils	RhoA Activation	[2]
UDP-glucose	EC50	0.7 μ M	Human Neutrophils	Chemotaxis	[4]
PPTN	KB	434 pM	C6 Glioma cells expressing P2Y14R	Adenylyl Cyclase Inhibition	[5]
PPTN	IC50	~1 nM (with 10 μ M UDP-glucose)	Differentiated HL-60 cells	Chemotaxis	[6]
P2Y14R antagonist 3	IC50	23.60 nM	N/A	N/A	[7]

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of **MRS1097** on neutrophil activation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of neutrophils to migrate along a chemotactic gradient, a key function in their recruitment to sites of inflammation.



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Experimental Workflow for Neutrophil Chemotaxis Assay.

Materials:

- Human whole blood
- Density gradient medium (e.g., Ficoll-Paque)
- RPMI 1640 medium
- **MRS1097**
- UDP-glucose

- Boyden chamber apparatus with 3-5 μm pore size filters
- Cell viability stain (e.g., Trypan Blue)
- Hemocytometer or automated cell counter
- Plate reader for fluorescence or colorimetric quantification

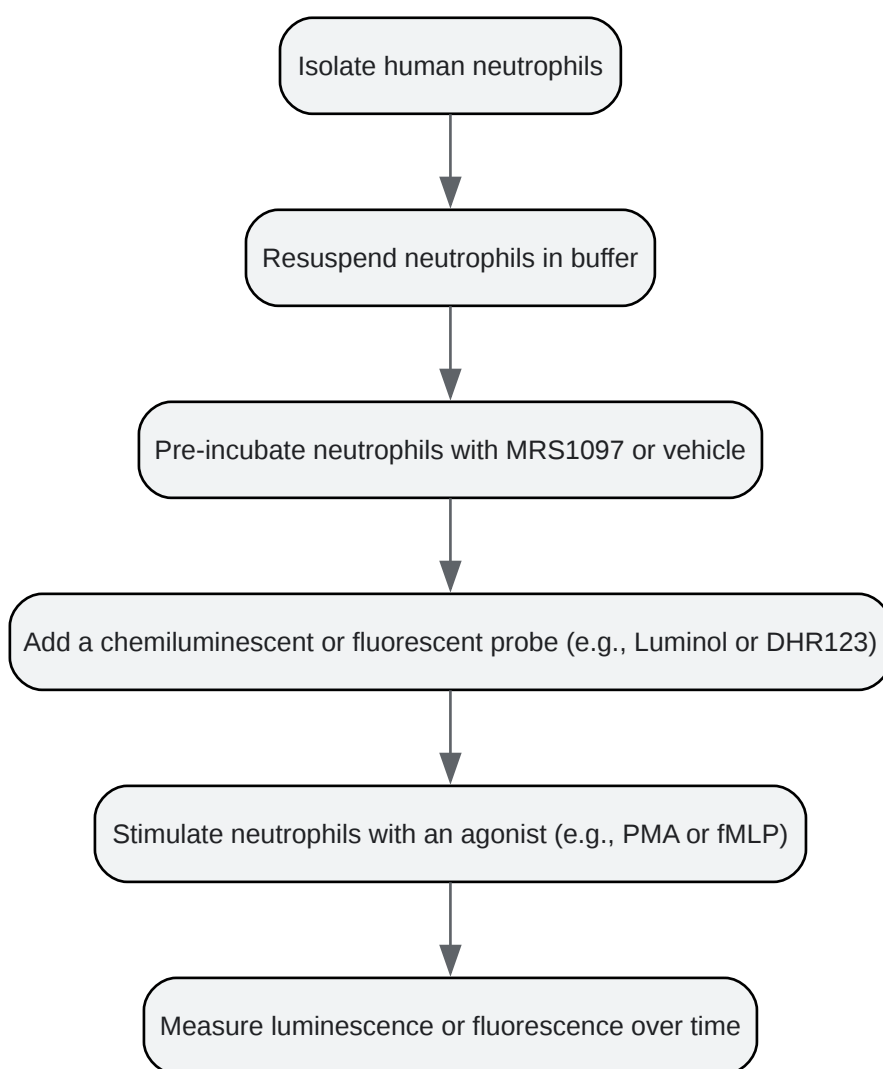
Protocol:

- Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Ensure high purity (>95%) and viability (>98%) of the isolated neutrophils.
- Cell Preparation: Resuspend the isolated neutrophils in RPMI 1640 medium at a concentration of 1×10^6 cells/mL.
- Antagonist Treatment: Pre-incubate the neutrophil suspension with various concentrations of **MRS1097** (or vehicle control) for 30 minutes at 37°C. A suggested concentration range for **MRS1097** would be from 1 nM to 10 μM , based on the potency of similar antagonists.
- Assay Setup:
 - Add RPMI 1640 medium containing UDP-glucose (e.g., 1 μM) to the lower wells of the Boyden chamber. Include a negative control with medium alone.
 - Place the filter membrane over the lower wells.
 - Add the pre-treated neutrophil suspension to the upper wells.
- Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for neutrophil migration.
- Quantification:
 - After incubation, remove the filter and scrape off the non-migrated cells from the top surface.

- Stain the migrated cells on the bottom surface of the filter with a suitable stain (e.g., DAPI or Giemsa).
- Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by eluting the stain and measuring absorbance, or by using a fluorescent dye and a plate reader.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the production of ROS, a key component of the neutrophil's antimicrobial arsenal.



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Experimental Workflow for ROS Production Assay.

Materials:

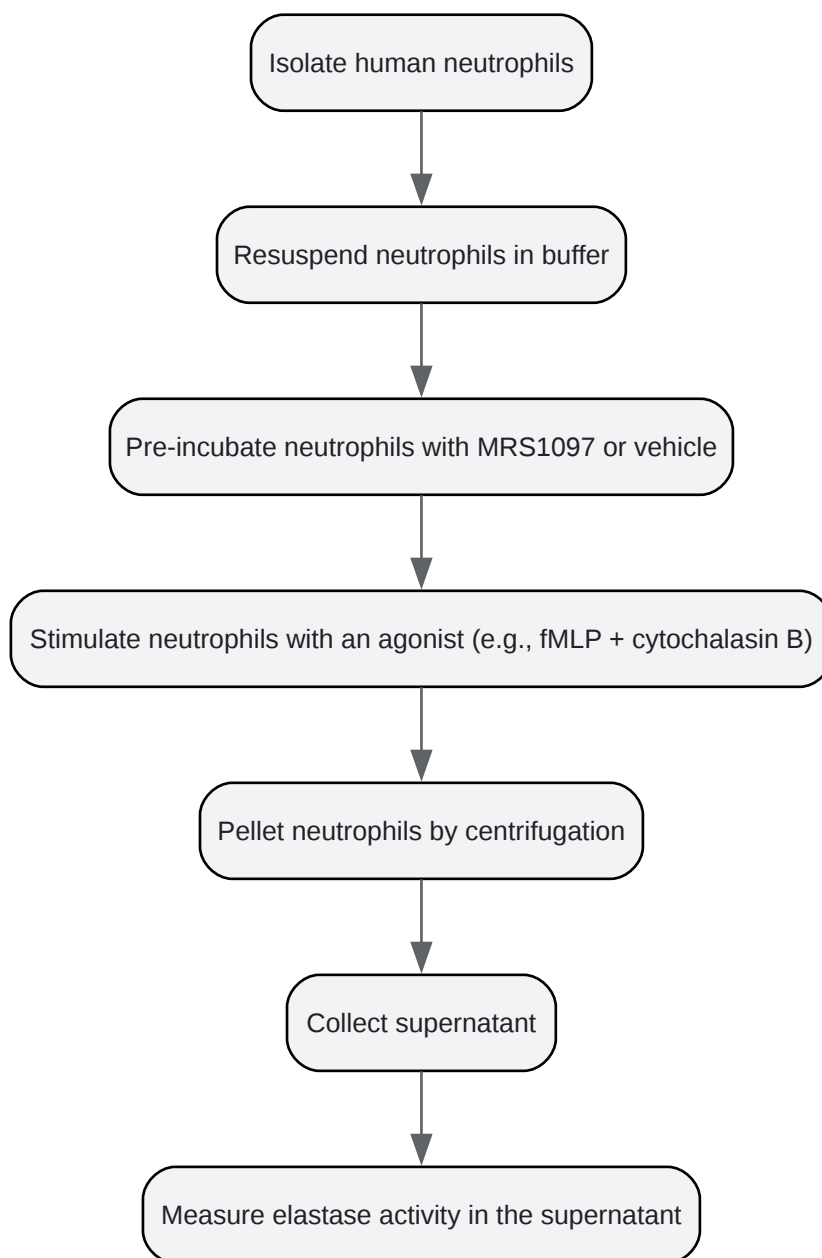
- Isolated human neutrophils
- Hanks' Balanced Salt Solution (HBSS)
- **MRS1097**
- Phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP) as a stimulant
- Luminol or Dihydrorhodamine 123 (DHR 123)
- Luminometer or fluorescence plate reader

Protocol:

- Neutrophil Preparation: Isolate and resuspend neutrophils in HBSS at a concentration of 1×10^6 cells/mL.
- Antagonist Treatment: In a 96-well white plate, add the neutrophil suspension and pre-incubate with various concentrations of **MRS1097** (or vehicle control) for 15-30 minutes at 37°C.
- Probe Addition: Add Luminol (for extracellular ROS) or DHR 123 (for intracellular ROS) to each well.
- Stimulation: Initiate the reaction by adding a stimulant such as PMA (e.g., 100 nM) or fMLP (e.g., 1 μ M).
- Measurement: Immediately place the plate in a luminometer or fluorescence plate reader and measure the signal kinetically over 30-60 minutes at 37°C.
- Data Analysis: Calculate the peak response or the area under the curve to quantify ROS production. Compare the results from **MRS1097**-treated cells to the vehicle control.

Degranulation Assay (Elastase Release)

This assay measures the release of granule contents, such as elastase, which is a hallmark of neutrophil activation.



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